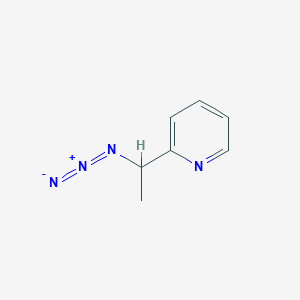
2-(1-Azidoethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-叠氮乙基)吡啶是一种有机化合物,属于叠氮类,其特征在于存在叠氮基 (-N₃)。该化合物因其在有机合成和材料科学等各个领域的潜在应用而引起关注。叠氮基以其反应性而闻名,使 2-(1-叠氮乙基)吡啶成为合成更复杂分子的宝贵中间体。
准备方法
合成路线和反应条件
2-(1-叠氮乙基)吡啶的合成通常涉及 2-(1-溴乙基)吡啶与叠氮化钠的反应。该反应在合适的溶剂(例如二甲基甲酰胺 (DMF))中进行,在升高的温度下以促进取代反应。一般的反应方案如下所示:
2-(1-溴乙基)吡啶+NaN3→2-(1-叠氮乙基)吡啶+NaBr
工业生产方法
虽然 2-(1-叠氮乙基)吡啶的具体工业生产方法没有很好的记录,但一般的方法将涉及扩大实验室合成规模。这将需要优化反应条件,例如温度、溶剂和反应时间,以确保高产率和纯度。此外,由于叠氮化合物的潜在爆炸性,必须采取安全措施。
化学反应分析
反应类型
2-(1-叠氮乙基)吡啶可以进行各种化学反应,包括:
还原: 可以使用还原剂(例如在钯催化剂存在下使用氢气)将叠氮基还原为胺。
取代: 叠氮基可以参与亲核取代反应,其中它被其他亲核试剂取代。
环加成: 叠氮基可以进行环加成反应,例如 Huisgen 1,3-偶极环加成,形成三唑。
常用试剂和条件
还原: 带有钯催化剂的氢气。
取代: DMF 中的叠氮化钠。
环加成: Huisgen 环加成反应的铜(I) 催化剂。
形成的主要产物
还原: 2-(1-氨基乙基)吡啶。
取代: 各种取代的吡啶衍生物。
环加成: 三唑衍生物。
科学研究应用
2-(1-叠氮乙基)吡啶在科学研究中有多种应用:
有机合成: 它用作合成更复杂分子的前体,包括药物和农用化学品。
材料科学: 该化合物可用于制备具有特定性质的聚合物和其他材料。
生物偶联: 叠氮基可用于点击化学进行生物偶联,允许将生物分子连接到各种表面或其他分子。
药物化学: 由于其反应性和形成稳定产物的能力,它被用于开发新药和治疗剂。
作用机制
2-(1-叠氮乙基)吡啶的作用机制主要涉及叠氮基的反应性。叠氮基可以参与各种化学反应,导致形成新的键并修饰分子结构。例如,在生物偶联中,叠氮基在铜(I) 催化剂存在下与炔烃反应形成三唑,三唑是稳定的且生物正交的。
相似化合物的比较
类似化合物
2-(1-溴乙基)吡啶: 合成 2-(1-叠氮乙基)吡啶的前体。
2-(1-氨基乙基)吡啶: 2-(1-叠氮乙基)吡啶的还原产物。
2-(1-羟乙基)吡啶: 另一种具有不同反应性的吡啶衍生物。
独特性
2-(1-叠氮乙基)吡啶的独特之处在于存在叠氮基,这赋予了其在化学合成中高度的反应性和多功能性。这使其成为制备广泛化合物(包括在药物、材料科学和生物偶联中具有应用的化合物)的宝贵中间体。
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2-(1-azidoethyl)pyridine |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3 |
InChI 键 |
YSXVHBJITPSGEP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


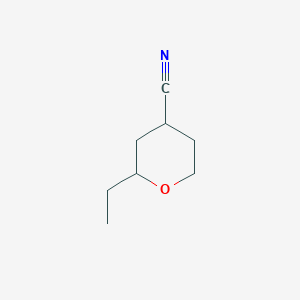


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
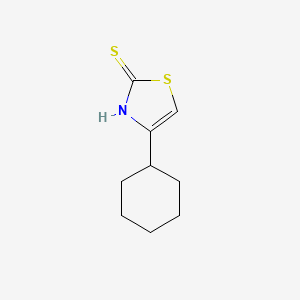

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

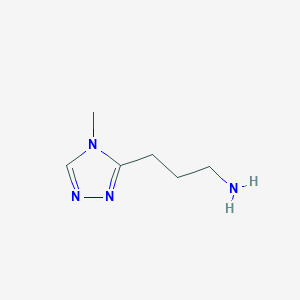

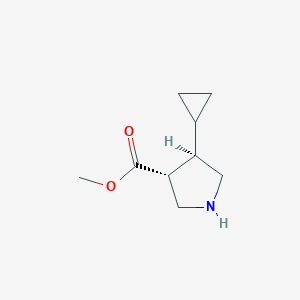

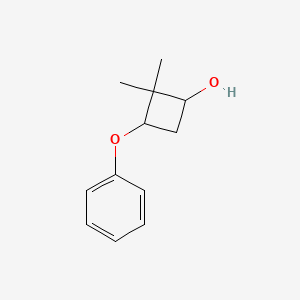
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
